molecular formula C10H11Br B14060985 2-Bromo-1-methyl-3-(prop-1-en-2-yl)benzene

2-Bromo-1-methyl-3-(prop-1-en-2-yl)benzene

Cat. No.: B14060985
M. Wt: 211.10 g/mol
InChI Key: DTYWNCLIQVHBHE-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-3-(prop-1-en-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a bromine atom, a methyl group, and a prop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-methyl-3-(prop-1-en-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-methyl-3-(prop-1-en-2-yl)benzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methyl-3-(prop-1-en-2-yl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce alcohols, ketones, or acids.

Scientific Research Applications

2-Bromo-1-methyl-3-(prop-1-en-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-1-methyl-3-(prop-1-en-2-yl)benzene exerts its effects depends on the specific context of its use. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with enzymes or receptors, influencing molecular pathways and cellular processes.

Comparison with Similar Compounds

2-Bromo-1-methyl-3-(prop-1-en-2-yl)benzene can be compared with other similar compounds such as:

    1-Bromo-2-methyl-3-(prop-1-en-2-yl)benzene: Similar structure but with different substitution pattern.

    2-Bromo-1-methyl-4-(prop-1-en-2-yl)benzene: Similar structure with bromine atom at a different position.

    1-Methyl-3-(prop-1-en-2-yl)benzene: Lacks the bromine atom, leading to different reactivity and properties.

Properties

IUPAC Name

2-bromo-1-methyl-3-prop-1-en-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-7(2)9-6-4-5-8(3)10(9)11/h4-6H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYWNCLIQVHBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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